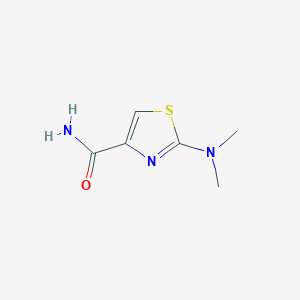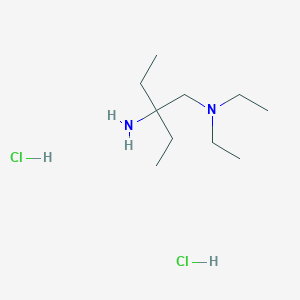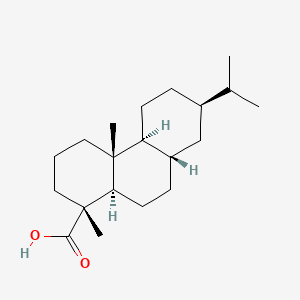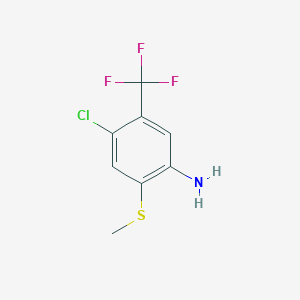
4-Chloro-2-(methylthio)-5-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3NS. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a trifluoromethyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically uses 4-chloro-2-nitro-5-(trifluoromethyl)aniline as a starting material, which undergoes reduction to form the desired compound. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as iron powder or tin chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride, hydrochloric acid
Substitution: Amines, thiols, base catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Aniline derivatives
Substitution: Various substituted aniline derivatives
科学研究应用
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
4-chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methylsulfanyl group.
2-chloro-4-(trifluoromethyl)aniline: Similar structure but with different positioning of the chloro and trifluoromethyl groups.
4-chloro-2-(methylsulfanyl)aniline: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is unique due to the combination of the chloro, methylsulfanyl, and trifluoromethyl groups on the aniline ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H7ClF3NS |
|---|---|
分子量 |
241.66 g/mol |
IUPAC 名称 |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3NS/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3 |
InChI 键 |
QOSUHKLAUWJMHY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

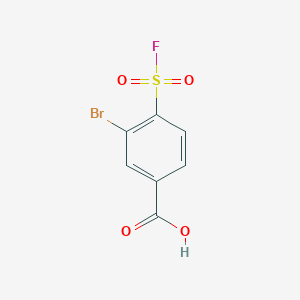
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)
